molecular formula C9H7ClN2O2 B1506973 2-(7-Chloro-1H-indazol-3-yl)acetic acid CAS No. 35845-23-9

2-(7-Chloro-1H-indazol-3-yl)acetic acid

Cat. No.: B1506973
CAS No.: 35845-23-9
M. Wt: 210.62 g/mol
InChI Key: VYCCKYGSHUNHAL-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(7-Chloro-1H-indazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). The interaction with COX-2 is particularly noteworthy as it inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has been shown to modulate the activity of MMPs, which are involved in the degradation of extracellular matrix components .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been reported to influence the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the activity of MMPs by binding to their catalytic domains, thereby preventing the degradation of extracellular matrix components . These interactions result in the modulation of various cellular processes, including inflammation and tissue remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . The compound interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can affect the compound’s therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes .

Properties

IUPAC Name

2-(7-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-7(4-8(13)14)11-12-9(5)6/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCCKYGSHUNHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721831
Record name (7-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35845-23-9
Record name (7-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 2
2-(7-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 3
2-(7-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 4
2-(7-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 5
2-(7-Chloro-1H-indazol-3-yl)acetic acid
Reactant of Route 6
2-(7-Chloro-1H-indazol-3-yl)acetic acid

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